6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine
Description
Properties
Molecular Formula |
C10H14N4S |
|---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
(6-tert-butylthieno[2,3-d]pyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C10H14N4S/c1-10(2,3)7-4-6-8(14-11)12-5-13-9(6)15-7/h4-5H,11H2,1-3H3,(H,12,13,14) |
InChI Key |
FZMLISUEMBIGHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(N=CN=C2S1)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Hydrazinylation: The hydrazinyl group can be introduced by reacting the intermediate compound with hydrazine or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Reaction Mechanisms
-
Formation of thieno[2,3-d]pyrimidine core :
-
Hydrazination :
Spectroscopic Characterization
Structural Features
-
Key Groups :
-
Hydrazinyl (NH₂NH) at position 4
-
tert-Butyl substituent at position 6
-
Chemical Reactivity
The hydrazinyl group enables further derivatization:
Scientific Research Applications
6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, and nucleic acids, affecting their function.
Pathways Involved: It may inhibit key enzymes in metabolic pathways or modulate receptor-mediated signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of thieno[2,3-d]pyrimidine derivatives are highly dependent on substituent patterns. Below is a systematic comparison with structurally related compounds:
Substituent Variations at Position 6
- 6-(tert-Butyl) Derivatives: 6-(tert-Butyl)-3H-thieno[2,3-d]pyrimidin-4-one (CAS 439692-54-3): This compound lacks the hydrazinyl group but shares the tert-butyl substituent. It exhibits a molar mass of 208.28 g/mol and crystallizes as a powder, stored at 2–8°C. Its reduced polarity compared to the hydrazinyl analogue may limit solubility but enhance stability . 6-(Bromomethyl)-4-chlorothieno[2,3-d]pyrimidine (CAS 108099-55-4): The bromomethyl and chloro substituents introduce electrophilic reactivity, making this compound a versatile intermediate for further functionalization. However, these groups may confer cytotoxicity, limiting therapeutic applications .
Substituent Variations at Position 4
- 4-Hydrazinyl Derivatives: 2-Pyridinecarboxaldehyde [6-(tert-butyl)thieno[2,3-d]pyrimidin-4-yl]hydrazone: This derivative demonstrates nanomolar inhibition of CDK4 (IC₅₀ = 32 nM) with high selectivity over CDK2 (>100-fold). The hydrazone linker enables conformational flexibility, optimizing binding to the kinase ATP pocket .
Core Structure Modifications
- Furo[2,3-d]pyrimidines :
- Pyrrolo[2,3-d]pyrimidines: Fluorinated 6-substituted pyrrolo[2,3-d]pyrimidines (Compounds 7–12): Fluorination enhances bioavailability and tumor targeting via increased cellular uptake. However, the pyrrolo core’s basic nitrogen may alter binding modes compared to thieno analogues .
Key Research Findings and Data Tables
Table 1: Comparative Analysis of Thieno[2,3-d]pyrimidine Derivatives
Table 2: Physicochemical Properties
Structure-Activity Relationship (SAR) Insights
- Position 6 : Bulky substituents like tert-butyl improve lipophilicity and kinase binding via van der Waals interactions. Smaller groups (e.g., bromomethyl) enhance reactivity but may reduce target specificity .
- Position 4: Hydrazinyl groups are critical for hydrogen bonding with CDK4’s Lys35 and Asp97 residues. Replacement with anilino or imino groups reduces potency due to weaker electrostatic interactions .
- Core Modification: Thieno[2,3-d]pyrimidines generally exhibit stronger kinase inhibition than furo or pyrrolo analogues, attributed to the sulfur atom’s electron-withdrawing effects and planarity .
Biological Activity
6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine is a compound that has garnered attention in recent years due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, structural properties, and various biological activities of this compound, drawing upon diverse research findings.
Chemical Structure
The compound's chemical formula is and it features a thieno[2,3-d]pyrimidine core structure with a tert-butyl group and a hydrazine moiety. The presence of these functional groups is believed to influence its biological activity significantly.
Synthesis
The synthesis of 6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine typically involves the condensation of hydrazines with appropriate thieno-pyrimidine derivatives. Various methods have been explored, including solvent-free mechanochemical synthesis, which enhances yield and reduces environmental impact.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine. It has shown effectiveness against several strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's antibacterial activity appears comparable to that of established antibiotics, making it a candidate for further development in antimicrobial therapies .
Table 1: Antimicrobial Activity of 6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus (MRSA) | 18 | 32 |
| Escherichia coli | 15 | 64 |
| Pseudomonas aeruginosa | 12 | 128 |
Anticancer Activity
In addition to its antimicrobial effects, this compound has demonstrated promising anticancer activity. Research indicates that it can induce apoptosis in various cancer cell lines without significant toxicity to normal cells. The mechanism of action is believed to involve the inhibition of specific cellular pathways crucial for cancer cell proliferation .
Table 2: Cytotoxicity Profile of 6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine
| Cell Line | IC50 (µM) | Normal Cell Line Toxicity |
|---|---|---|
| HeLa (cervical cancer) | 15 | Low |
| MCF-7 (breast cancer) | 20 | Low |
| A549 (lung cancer) | 18 | Low |
The biological activity of 6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine is attributed to its ability to interact with cellular targets involved in microbial resistance and cancer cell survival. The hydrazine group is particularly important for its reactivity and interaction with biological macromolecules.
Case Studies
- Antimicrobial Efficacy Against MRSA : In a controlled study, the compound was tested against MRSA strains isolated from clinical samples. Results indicated a significant reduction in bacterial load when treated with varying concentrations of the compound .
- Cytotoxicity Assessment : A series of cytotoxicity assays were performed on multiple cancer cell lines. The results consistently showed that the compound effectively inhibited cell growth while sparing normal cells, suggesting a selective action that could be harnessed for therapeutic purposes .
Q & A
Basic Research Questions
Q. How can the synthesis of 6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine be optimized for improved yield and purity?
- Methodological Answer : Bromination of the thieno[2,3-d]pyrimidine core followed by nucleophilic substitution with tert-butyl hydrazine derivatives is a common approach. Reaction conditions (e.g., solvent polarity, temperature, and catalyst use) should be systematically varied. For example, glacial acetic acid as a solvent and DMSO as a co-solvent have been shown to enhance cyclization efficiency in analogous thienopyrimidine systems . Post-synthesis purification via recrystallization (e.g., using acetic acid) or column chromatography is critical for removing unreacted hydrazine intermediates .
Q. What spectroscopic techniques are most reliable for characterizing the hydrazinyl group in this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the hydrazinyl (-NH-NH₂) substitution pattern. The NH protons typically appear as broad singlets in the δ 4.5–6.0 ppm range in DMSO-d₆. Infrared (IR) spectroscopy can validate N-H stretching vibrations (3200–3400 cm⁻¹). High-resolution mass spectrometry (HRMS) should corroborate the molecular formula .
Q. How does the tert-butyl group influence the compound’s solubility and stability?
- Methodological Answer : The tert-butyl group enhances lipophilicity, reducing aqueous solubility but improving stability against oxidation. Solubility can be tested in DMSO, ethanol, or dichloromethane. Stability studies under varying pH and temperature conditions (e.g., 25°C vs. 40°C) should include HPLC monitoring to detect degradation products .
Advanced Research Questions
Q. What strategies can resolve contradictory data in bioactivity studies of this compound across different assays?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to validate results. For instance, if antimicrobial activity is inconsistent, combine MIC (Minimum Inhibitory Concentration) assays with time-kill kinetics to assess bacteriostatic vs. bactericidal effects . Statistical tools like ANOVA or multivariate regression can identify confounding variables .
Q. How can computational modeling predict the reactivity of the hydrazinyl moiety in drug-target interactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model the electronic properties of the hydrazinyl group, predicting nucleophilic attack sites. Molecular docking (e.g., AutoDock Vina) with target proteins (e.g., kinases or receptors) should prioritize flexible residues near the hydrazinyl group. Validate predictions with mutagenesis studies or kinetic binding assays .
Q. What experimental designs are optimal for studying the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer : Use a combination of steady-state kinetics (Km/Vmax analysis) and pre-steady-state stopped-flow methods to differentiate competitive vs. non-competitive inhibition. Isotopic labeling (e.g., ¹⁵N-hydrazine derivatives) can track bond formation/cleavage in enzymatic reactions. Surface Plasmon Resonance (SPR) provides real-time binding affinity data .
Q. How can structural modifications enhance selectivity for specific biological targets?
- Methodological Answer : Introduce substituents at the 2-position of the thienopyrimidine core to sterically block off-target interactions. For example, substituting with electron-withdrawing groups (e.g., -CF₃) can modulate π-π stacking in kinase binding pockets. Comparative SAR (Structure-Activity Relationship) studies using analogues with varied alkyl/aryl groups are critical .
Data Integration and Theoretical Frameworks
Q. How should researchers integrate findings on this compound into broader theoretical models of thienopyrimidine pharmacology?
- Methodological Answer : Align experimental data with established frameworks like the "lock-and-key" model for enzyme inhibition or pharmacophore models for receptor binding. For example, map the hydrazinyl group’s hydrogen-bonding capacity to conserved residues in kinase ATP-binding sites. Cite precedents from pyrido[4,3-d]pyrimidine systems to contextualize reactivity patterns .
Q. What protocols ensure reproducibility in scaled-up synthesis for preclinical studies?
- Methodological Answer : Optimize reaction parameters (e.g., stoichiometry, solvent volume) using Design of Experiments (DoE) methodologies. Implement in-process controls (e.g., TLC/HPLC monitoring) and validate purity with orthogonal techniques (e.g., NMR, elemental analysis). Batch-to-batch consistency can be ensured by adhering to ICH Q11 guidelines for critical quality attributes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

